3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzonitrile
Description
3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzonitrile is an organic compound with a complex structure that includes ethoxy, iodo, nitrophenyl, and benzonitrile functional groups
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O4/c1-2-22-15-8-12(9-18)7-14(17)16(15)23-10-11-3-5-13(6-4-11)19(20)21/h3-8H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUJMRKGHNHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodo group could yield a variety of substituted benzonitrile derivatives.
Scientific Research Applications
3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzonitrile depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the nitrophenyl and iodo groups can facilitate interactions with various molecular targets, potentially leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzonitrile: Similar structure but with the nitro group in a different position.
3-Ethoxy-5-iodo-4-[(4-aminophenyl)methoxy]benzonitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzonitrile is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
